molecular formula C15H14BrNO4 B2602219 [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 474904-67-1

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B2602219
CAS No.: 474904-67-1
M. Wt: 352.184
InChI Key: WSQWSWGYBOPSDS-UHFFFAOYSA-N
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Description

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a complex organic compound that features a furan ring substituted with a bromine atom and a carbamoylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves multiple steps. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to esterification with [(1-Phenylethyl)carbamoyl]methyl alcohol under acidic conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Furan derivatives with hydrogen replacing the bromine atom.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [(1-Phenylethyl)carbamoyl]methyl furan-2-carboxylate: Lacks the bromine atom, leading to different reactivity and biological activity.

    [(1-Phenylethyl)carbamoyl]methyl 5-chlorofuran-2-carboxylate: Contains a chlorine atom instead of bromine, resulting in different chemical properties.

    [(1-Phenylethyl)carbamoyl]methyl 5-iodofuran-2-carboxylate:

Uniqueness

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-10(11-5-3-2-4-6-11)17-14(18)9-20-15(19)12-7-8-13(16)21-12/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQWSWGYBOPSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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